![molecular formula C7H5Cl2N3 B177256 2,4-Dichlor-5-methyl-5H-pyrrolo[3,2-d]pyrimidin CAS No. 129872-81-7](/img/structure/B177256.png)

2,4-Dichlor-5-methyl-5H-pyrrolo[3,2-d]pyrimidin

Übersicht

Beschreibung

2,4-Dichloro-5-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine . It can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .

Synthesis Analysis

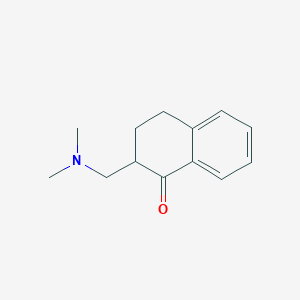

The synthesis of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves the use of microwave technique as a new and robust approach . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis

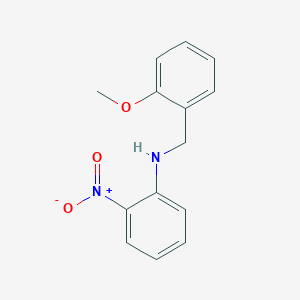

The molecular formula of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is C7H5Cl2N3 . The average mass is 202.041 Da and the monoisotopic mass is 200.986053 Da .Chemical Reactions Analysis

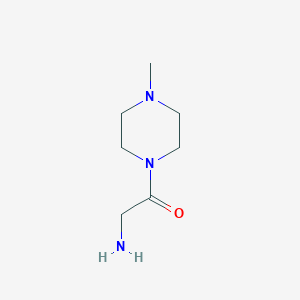

2,4-Dichloro-5-methylpyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction will need solvent dioxane .Physical And Chemical Properties Analysis

The storage temperature for 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen

Pharmakologische Anwendungen DPP-IV-Hemmung

“2,4-Dichlor-5H-pyrrolo[3,2-d]pyrimidin” wird als organisches Zwischenprodukt bei der Herstellung von Pyrrolo[3,2-d]pyrimidinon-Analoga verwendet. Diese Analoga sind potente Inhibitoren des Enzyms DPP-IV (Dipeptidylpeptidase-4), das eine bedeutende Rolle bei der Regulierung des Blutzuckers spielt. Durch die Hemmung von DPP-IV können diese Verbindungen den Blutzuckerspiegel effektiv senken, ohne Risiken wie Gewichtszunahme und Hypoglykämie zu verursachen, und so eine lang anhaltende therapeutische Kontrolle des Blutzuckers gewährleisten .

Synthetisches Chemie-Zwischenprodukt für neuartige Verbindungen

Diese Verbindung dient als Vorläufer bei der Synthese verschiedener neuartiger Verbindungen. So wurde es beispielsweise zur Synthese von (2-Chlor-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amin verwendet, wobei Dioxan als Lösungsmittel während des Reaktionsprozesses erforderlich ist .

Krebsforschungs-Zytotoxische Aktivitäten

In der Krebsforschung wurden Derivate von “2,4-Dichlor-5H-pyrrolo[3,2-d]pyrimidin” synthetisiert und auf ihre zytotoxischen Aktivitäten gegen verschiedene Krebszelllinien getestet. Einige Verbindungen haben überlegene zytotoxische Aktivitäten mit IC50-Werten im Nanomolarbereich gezeigt, was ihr Potenzial als Krebstherapeutika unterstreicht .

Molekular-Docking und SAR-Studien

Die Verbindung und ihre Derivate wurden molekularen Docking-Studien und Struktur-Aktivitäts-Beziehungs-(SAR)-Analysen unterzogen, um ihre Interaktionen mit biologischen Zielstrukturen zu verstehen und ihre pharmakologischen Eigenschaften zu optimieren .

Mikrowellen-gestützte Synthese

Unter Verwendung von Mikrowellentechniken haben Forscher robuste Ansätze zur Herstellung von Pyrrolo[2,3-d]pyrimidin-Derivaten entwickelt, die Chloratome an bestimmten Positionen enthalten. Diese Methode steigert die Effizienz und Geschwindigkeit des Syntheseprozesses .

Wirkmechanismus

Target of Action

The primary target of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is the Dipeptidyl Peptidase-IV (DPP-IV) enzyme . DPP-IV is a serine exopeptidase that plays a crucial role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine acts as a DPP-IV inhibitor . By inhibiting the action of DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration. The increased levels of incretins enhance the secretion of insulin, reduce the release of glucagon, and consequently lower blood glucose levels .

Biochemical Pathways

The compound affects the glucose metabolic pathway by interacting with the DPP-IV enzyme . The inhibition of DPP-IV leads to an increase in the levels of incretin hormones, which in turn stimulate insulin secretion and inhibit glucagon release. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues, thereby lowering blood glucose levels .

Result of Action

The primary result of the action of 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is the effective lowering of blood glucose levels . By inhibiting DPP-IV, it increases the levels of incretin hormones, leading to enhanced insulin secretion and reduced glucagon release. This ultimately results in decreased blood glucose levels, without causing risks such as weight gain and hypoglycaemia .

Zukünftige Richtungen

The future directions for 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine could involve further exploration of its potential in medical applications. For instance, pyrrolo[2,3-d]pyrimidine derivatives have shown promising results in in vitro anticancer studies and as α-amylase inhibitors for the treatment of diabetes .

Biochemische Analyse

Biochemical Properties

It has been suggested that it may interact with various enzymes and proteins within the cell

Cellular Effects

Some studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under inert atmosphere and at temperatures between 2-8°C .

Eigenschaften

IUPAC Name |

2,4-dichloro-5-methylpyrrolo[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2N3/c1-12-3-2-4-5(12)6(8)11-7(9)10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUFQUBRAUGFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563388 | |

| Record name | 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129872-81-7 | |

| Record name | 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

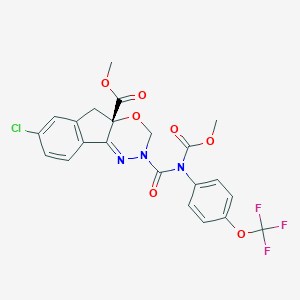

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S,2R)-2,3-dihydroxy-1-phenylpropyl]benzamide](/img/structure/B177200.png)